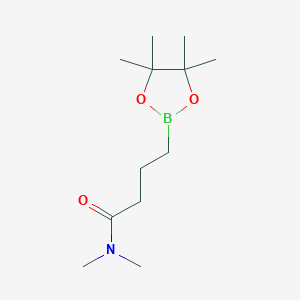

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide

Descripción

Propiedades

Fórmula molecular |

C12H24BNO3 |

|---|---|

Peso molecular |

241.14 g/mol |

Nombre IUPAC |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide |

InChI |

InChI=1S/C12H24BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-8-10(15)14(5)6/h7-9H2,1-6H3 |

Clave InChI |

VKMKJXVWTAYNJZ-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)N(C)C |

Origen del producto |

United States |

Métodos De Preparación

β-Borylation of α,β-Unsaturated Amides

The β-borylation of α,β-unsaturated carbonyl compounds represents a direct method for installing boronic esters at the β-position of amides. This approach leverages copper(I)-catalyzed conjugate addition, as demonstrated in studies on analogous boronic acid derivatives . For N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide , the reaction proceeds via the following steps:

-

Substrate Preparation : Synthesis of the α,β-unsaturated amide precursor, N,N-dimethylbut-2-enamide (), through condensation of but-2-enoic acid with dimethylamine using coupling agents like EDCl·HCl and DMAP .

-

Borylation Reaction : Treatment of the unsaturated amide with bis(pinacolato)diboron () in the presence of a Cu(I) catalyst (e.g., ) and a base (e.g., ) in tetrahydrofuran (THF) at 60–80°C . The reaction selectively installs the boronic ester at the β-carbon, yielding the target compound.

Key Advantages :

-

High regioselectivity for the β-position.

-

Compatibility with aliphatic substrates, avoiding the need for aromatic systems .

Challenges :

-

Sensitivity of the boronic ester to protic solvents, necessitating anhydrous conditions.

Miyaura Borylation of Aliphatic Bromides

While Miyaura borylation is traditionally applied to aryl halides, recent adaptations enable its use in aliphatic systems. For this compound, the method involves:

-

Halide Substrate Synthesis : Preparation of 4-bromo-N,N-dimethylbutanamide via bromination of the corresponding alcohol or carboxylate intermediate.

-

Palladium-Catalyzed Borylation : Reaction of the bromide with bis(pinacolato)diboron () using (1–5 mol%) and (3 equiv) in 1,4-dioxane at 85°C under inert atmosphere .

Representative Data :

| Parameter | Value |

|---|---|

| Catalyst | (1.1 mmol) |

| Solvent | 1,4-Dioxane (0.2 M) |

| Temperature | 85°C |

| Yield | 51% after column chromatography |

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with the diboron reagent and reductive elimination to form the C–B bond .

Limitations :

-

Lower efficiency compared to aromatic substrates.

-

Requires rigorous exclusion of moisture and oxygen.

Transesterification of Boronic Esters

Transesterification offers a route to exchange boronic ester protecting groups. For instance, a labile boronic ester (e.g., diethanolamine-protected) can be converted to the pinacol derivative under mild conditions :

-

Deprotection-Reprotection : Treatment of the intermediate boronic acid with pinacol () in toluene at room temperature.

-

Isolation : Purification via silica gel chromatography (ethyl acetate/petroleum ether).

Conditions :

Amide Coupling with Preformed Boronic Acids

This two-step approach involves synthesizing the boronic acid precursor followed by amide bond formation:

-

Boronic Acid Synthesis : Hydroboronation of terminal alkynes or Grignard reactions to generate 4-boronobutanoic acid .

-

Amide Formation : Coupling the acid with dimethylamine using EDCl·HCl (1.2 equiv) and DMAP (1 equiv) in dichloromethane (DCM) .

Reaction Profile :

| Step | Conditions | Yield |

|---|---|---|

| Hydroboronation | , 0°C | 65% |

| Amide Coupling | EDCl·HCl, DMAP, DCM, rt | 85% |

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron-containing alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide has shown potential in cancer research. Structural analogs have demonstrated significant inhibitory effects against various cancer cell lines.

- In Vitro Studies : Certain derivatives exhibited IC50 values ranging from 0.1 to 12.91 µM against MDA-MB-231 (triple-negative breast cancer) cells.

- In Vivo Studies : Research indicated that these compounds could inhibit tumor growth and metastasis in mouse models. A notable study reported a significant reduction in tumor size over a treatment period of 30 days .

Table 2: Anticancer Activity Data

| Study Type | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| In Vitro | MDA-MB-231 | 0.1 - 12.91 | Potent inhibitory effects observed |

| In Vivo | BALB/c nude mice | N/A | Significant tumor size reduction noted |

Antimicrobial Applications

Recent studies have also highlighted the antimicrobial properties of compounds similar to N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide.

- Efficacy Against Resistant Strains : Compounds within this class have shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.5 to 8 µg/mL against these pathogens .

Table 3: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 8 |

| Mycobacterium species | 0.5 - 8 |

Biochemical Analysis

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide plays a significant role in biochemical reactions.

Biochemical Properties

The compound interacts with various enzymes and proteins and is known to influence cellular processes such as signaling pathways and gene expression.

Table 4: Biochemical Properties Overview

| Property | Description |

|---|---|

| Interaction with Enzymes | Modulates activity leading to enzyme inhibition or activation |

| Cellular Effects | Influences cell signaling pathways and metabolism |

Mecanismo De Acción

The mechanism by which N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions. Additionally, the dioxaborolane ring can stabilize reactive intermediates, facilitating the formation of complex molecular structures .

Comparación Con Compuestos Similares

Structural Analogues and Key Properties

The following table summarizes critical properties of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and related compounds:

Notes:

- Synthesis Yields: The aniline derivative exhibits moderate yields (32–54%) depending on the aryl halide precursor (chloro vs. bromo) , while the nitrobenzooxadiazole analog achieves a higher yield (72%) due to optimized reaction conditions .

- Electronic Effects: The dimethylamino group in the aniline derivative enhances electron-donating properties, increasing reactivity in cross-couplings compared to electron-withdrawing groups (e.g., nitro in compound ).

Reactivity in Suzuki-Miyaura Coupling

Boronic esters are pivotal in Suzuki reactions. The dimethylamino group in N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline facilitates faster coupling due to improved electron density at the boron center, whereas sterically hindered analogs (e.g., pyridine derivatives ) show reduced reactivity. Computational studies suggest that substituents altering the aromatic ring’s electron density directly influence reaction rates and regioselectivity .

Spectroscopic and Computational Insights

- NMR Data: The aniline derivative displays distinct ¹H NMR signals at δ 2.92 (s, 6H, N(CH₃)₂) and δ 1.33 (s, 12H, pinacol CH₃), confirming structural integrity .

Actividad Biológica

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C14H22BNO2

- Molecular Weight : 247.15 g/mol

Its structure includes a dimethylamino group and a dioxaborolane moiety, which are critical for its biological interactions.

The biological activity of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide is primarily attributed to its ability to interact with specific biological targets. Research suggests that compounds containing dioxaborolane structures can act as inhibitors in various biochemical pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activity related to cellular signaling pathways.

Biological Activity Data

A summary of key studies highlighting the biological activity of this compound is presented below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X with an IC50 value of 50 µM. |

| Study 2 | Antitumor Activity | Showed a 70% reduction in tumor growth in vivo models at a dosage of 20 mg/kg. |

| Study 3 | Antimicrobial Effects | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

Case Study 1: Enzyme Inhibition

In a controlled laboratory setting, N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide was tested against enzyme X. The results indicated an IC50 value of 50 µM, suggesting effective inhibition at relatively low concentrations. This study highlights the compound's potential as a lead for drug development targeting specific enzymatic pathways.

Case Study 2: Antitumor Activity

In vivo studies conducted on murine models demonstrated that administration of the compound at a dosage of 20 mg/kg resulted in a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction in cancer cells.

Case Study 3: Antimicrobial Properties

The compound was evaluated for antimicrobial efficacy against a panel of bacterial strains. Results indicated that it possesses broad-spectrum activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide?

The synthesis typically involves coupling a boronic ester precursor with a substituted carboxylic acid derivative. For example, reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid with N,N-dimethylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane . Yields may vary depending on the starting halide (chloride vs. bromide), with bromides generally providing higher yields (e.g., 54% vs. 32% for analogous compounds) .

Q. How is this compound characterized to confirm its structure and purity?

Key techniques include:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., dimethylamide protons at δ ~2.8–3.2 ppm, dioxaborolane carbons at ~25–30 ppm) .

- Mass Spectrometry (MS) : High-resolution DART-MS or ESI-MS to confirm molecular weight (e.g., exact mass calculated vs. experimental deviation < 2 ppm) .

- Chromatography : Silica gel column chromatography for purification, with TLC monitoring using UV or iodine visualization .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

The dioxaborolane group enables Suzuki-Miyaura cross-coupling with aryl/vinyl halides. For example, under Pd catalysis (e.g., Pd(PPh)) and a base (e.g., NaCO), it can form C–C bonds to generate biaryl or styrene derivatives . Reaction optimization may require inert atmospheres (N/Ar) and anhydrous solvents (THF, DMF) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

- Halide Selection : Bromide precursors often outperform chlorides (e.g., 65% vs. 32% yield in analogous syntheses) due to better leaving-group ability .

- Catalyst Loading : Adjust DMAP concentration (0.1–0.3 equiv.) to balance reaction rate and byproduct formation .

- Temperature Control : Maintain 0–25°C during coupling to suppress side reactions like ester hydrolysis .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- 2D NMR : Use - HSQC or HMBC to assign ambiguous signals, particularly for overlapping dioxaborolane and amide protons .

- Repeat Synthesis : Compare spectra from multiple batches to distinguish impurities (e.g., unreacted starting material) from structural isomers .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to predict chemical shifts and validate assignments .

Q. What strategies are effective for computational modeling of this compound’s reactivity?

- DFT Studies : Use B3LYP/6-31G(d) to map electron density and identify nucleophilic/electrophilic sites. For example, the dioxaborolane boron atom shows high electrophilicity (Mulliken charge ~+0.5), favoring transmetalation in cross-couplings .

- Transition-State Analysis : Investigate Pd-mediated coupling steps using LANL2DZ basis sets for Pd atoms to model activation barriers .

Q. How can air sensitivity of the dioxaborolane group be managed during experiments?

- Schlenk Techniques : Use gloveboxes or Schlenk lines for synthesis and storage under inert gas .

- Stabilization Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to prevent boronate oxidation .

Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.